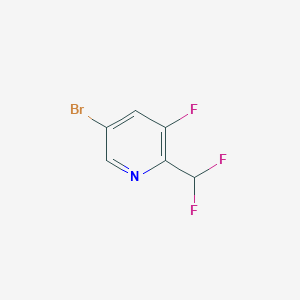

5-Bromo-2-(difluoromethyl)-3-fluoropyridine

描述

Background and Historical Context of Fluorinated Pyridines

The evolution of fluorinated pyridine chemistry represents one of the most significant developments in modern heterocyclic synthesis over the past six decades. The journey began in the early 1960s with pioneering work on perfluoropyridine synthesis, where researchers first successfully obtained perfluoropyridine through defluorination of perfluoropiperidine using metal catalysts at elevated temperatures. These early investigations achieved yields of 26% with iron and 12% with nickel, establishing the foundational principles for fluorinated pyridine chemistry. The breakthrough came in the mid-1960s when Chambers and colleagues, along with Banks and co-workers, developed methods for synthesizing perfluoropyridine by heating pentachloropyridine with anhydrous potassium fluoride in autoclaves. This approach, which remains the commercial standard for perfluoropyridine production, achieved yields of up to 83% and demonstrated the viability of large-scale fluorinated pyridine synthesis.

The progression toward multiply substituted fluorinated pyridines like 5-Bromo-2-(difluoromethyl)-3-fluoropyridine reflects decades of methodological refinement and mechanistic understanding. During the 1980s, researchers explored alternative synthetic routes, including the use of cesium tetrafluorocobalatate for pyridine fluorination, achieving 40% yields but encountering scalability limitations above 5 grams. The development of selective halogenation protocols marked another crucial milestone, with recent advances in rhodium-catalyzed carbon-hydrogen functionalization enabling the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. These methodological advances have culminated in sophisticated compounds like this compound, which incorporates three different halogen-containing substituents in a single molecule.

The strategic importance of difluoromethyl groups in modern medicinal chemistry has driven particular interest in compounds like this compound. Research conducted at the University of Münster has demonstrated that difluoromethyl groups significantly influence the properties of bioactive molecules, particularly through enhanced metabolic stability and improved pharmacokinetic profiles. The development of regioselective difluoromethylation methods for pyridines has addressed longstanding challenges in synthetic chemistry, with recent breakthroughs enabling precise introduction of difluoromethyl groups at specific positions through temporary dearomatization strategies.

Significance in Heterocyclic Chemistry

This compound occupies a unique position within the broader landscape of heterocyclic chemistry due to its exceptional structural complexity and reactivity profile. The pyridine scaffold itself represents one of the most versatile pharmacophores in medicinal chemistry, with over 7000 existing drug candidates incorporating pyridine cores. The fundamental importance of pyridine derivatives stems from their ability to engage in diverse intermolecular interactions, including hydrogen bonding through the nitrogen lone pair, π-π stacking interactions, and metal coordination, which collectively enhance binding affinity and specificity with biological targets.

The molecular architecture of this compound creates a sterically and electronically unique scaffold that exemplifies advanced principles of heterocyclic design. The bromine substituent at position 5 introduces significant polarizability and provides a reactive site for nucleophilic substitution reactions, enabling diversification into complex pharmacophores. The difluoromethyl group at position 2 enhances metabolic stability and lipophilicity compared to traditional methyl substitutions, properties that are particularly valued in agrochemical and pharmaceutical applications. The fluorine atom at position 3 increases the overall electronegativity of the ring system, influencing hydrogen bonding patterns and bioavailability characteristics.

Computational analysis of molecular descriptors reveals the enhanced reactivity profile of fluorinated pyridines compared to their non-fluorinated counterparts. Studies comparing benzene and pyridine demonstrate that pyridine possesses lower Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, indicating greater electron-accepting capability and enhanced electrophilic reactivity. The introduction of multiple fluorine-containing substituents, as exemplified in this compound, further modulates these electronic properties to create compounds with precisely tuned reactivity profiles.

The significance of this compound extends beyond its individual properties to represent broader trends in heterocyclic chemistry toward increasingly sophisticated molecular designs. The successful incorporation of three different halogen-containing functional groups demonstrates the maturation of synthetic methodologies and highlights the potential for creating libraries of compounds with systematically varied properties for structure-activity relationship studies.

Overview of Halogenated Pyridine Applications in Research

Halogenated pyridines, exemplified by compounds like this compound, serve as crucial building blocks across multiple research domains, with applications spanning pharmaceutical development, agrochemical production, and materials science. The strategic incorporation of halogen substituents enables precise modulation of molecular properties and provides reactive handles for subsequent chemical transformations through established cross-coupling methodologies.

In pharmaceutical research, halogenated pyridines have demonstrated exceptional utility as intermediates in the synthesis of biologically active compounds. Recent patent literature reveals extensive use of brominated and fluorinated pyridines in the preparation of enzyme inhibitors, including EED inhibitors for cancer therapy and MALT1 inhibitors for immunological applications. The preparation of imidazopyrimidines as EED inhibitors specifically utilizes 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid as a key synthetic intermediate, demonstrating the broader utility of multiply substituted pyridine derivatives in complex molecule synthesis. Similarly, the development of pyrazolopyrimidine derivatives as MALT1 inhibitors relies on halogenated pyridine precursors to achieve the required structural complexity and biological activity.

The agrochemical industry has embraced fluorinated pyridines due to their enhanced resistance to metabolic degradation and improved efficacy profiles. Field trials of fluorinated pyridine-containing compounds have demonstrated 30-50% higher efficacy compared to non-fluorinated analogs, establishing the commercial value of these sophisticated heterocycles. The incorporation of difluoromethyl groups, as present in this compound, provides particular advantages in agrochemical applications by disrupting microbial enzyme activity while maintaining stability under field conditions.

Recent advances in synthetic methodology have expanded the accessibility of complex halogenated pyridines for research applications. The development of 3-selective halogenation protocols via Zincke imine intermediates has enabled the formation of diverse halopyridine libraries suitable for late-stage functionalization of complex pharmaceuticals and agrochemicals. This methodology proceeds through a one-pot ring-opening, halogenation, and ring-closing process that demonstrates high regioselectivity and functional group tolerance. Similarly, rhodium-catalyzed approaches for fluoropyridine synthesis have proven viable for bench-top synthesis under ambient conditions, significantly improving the practical accessibility of these compounds for research applications.

The application of halogenated pyridines in late-stage functionalization represents a particularly valuable research tool for medicinal chemistry optimization. Studies demonstrate the successful halogenation of complex pyridine-containing pharmaceuticals, including derivatives of Bisacodyl, Vismodegib, Etoricoxib, Loratadine, and Abiraterone Acetate, with exclusive positional selectivity in all cases. This capability enables rapid generation of analog libraries for structure-activity relationship studies without requiring complete synthetic redesign.

Research Objectives and Scope

The investigation of this compound encompasses multiple research objectives that reflect the compound's potential significance across diverse scientific disciplines. The primary objective centers on comprehensive characterization of the compound's chemical properties, including detailed analysis of its reactivity profile, stability characteristics, and potential synthetic transformations. This characterization effort aims to establish fundamental knowledge that will guide future applications in pharmaceutical and agrochemical research.

A secondary research objective involves evaluation of synthetic methodologies for accessing this compound and related analogs. While specific synthetic routes for this exact compound remain undocumented in the available literature, the development of general strategies for multiply substituted fluorinated pyridines provides a foundation for targeted synthetic approaches. The investigation will explore potential routes including direct bromination of fluorinated pyridine precursors using N-bromosuccinimide under radical or electrophilic conditions, as well as multi-step functionalization sequences involving fluorination followed by selective bromination.

The scope of investigation extends to comparative analysis with structurally related compounds to establish structure-property relationships within the fluorinated pyridine family. This comparative approach will examine compounds such as 3-bromo-2-(difluoromethyl)-5-fluoropyridine and 6-bromo-2-(difluoromethyl)-3-fluoropyridine to understand how positional isomerism affects chemical and biological properties. The analysis will incorporate computational studies to predict physicochemical properties and guide experimental design for synthetic and applications research.

| Research Domain | Specific Applications | Expected Outcomes |

|---|---|---|

| Pharmaceutical Chemistry | Intermediate synthesis, SAR studies | Enhanced drug candidates |

| Agrochemical Development | Herbicide/insecticide precursors | Improved field efficacy |

| Materials Science | Fluorinated polymer components | Novel material properties |

| Synthetic Methodology | Cross-coupling reactions | Expanded synthetic toolkit |

The investigation will also address methodological challenges in handling and manipulating highly fluorinated pyridine derivatives, with particular attention to reaction conditions that preserve the integrity of multiple halogen substituents. This aspect of the research aims to establish best practices for synthetic transformations and provide guidance for researchers working with similar compounds.

属性

IUPAC Name |

5-bromo-2-(difluoromethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEPDKQKBBIAFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1806770-23-9 | |

| Record name | 5-bromo-2-(difluoromethyl)-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Fluorination of Halopyridines Using Potassium Fluoride in Polar Aprotic Solvents

One of the most prominent methods involves the direct fluorination of halogenated pyridines, such as 2,3,5-trichloropyridine, utilizing potassium fluoride (KF) in polar aprotic solvents like sulfolane, dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). This approach is based on the process outlined in US Patent US5650517A, which emphasizes the importance of removing the product continuously by distillation to favor substitution at the 3-position.

- Starting material: 2,3,5-trichloropyridine

- Reagent: Potassium fluoride

- Solvent: Sulfolane, DMSO, or NMP

- Temperature: 180–240°C

- Reaction time: 12–48 hours

- Outcome: Formation of 5-bromo-2,3-difluoropyridine with yields around 61%

- The process involves nucleophilic aromatic substitution (SNAr), where fluoride replaces chlorine or bromine at specific positions.

- Continuous distillation during the reaction is critical to shift equilibrium toward fluorinated products.

- The process can be optimized by adjusting temperature, solvent mixture, and reaction duration.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | KF | Sulfolane + N,N'-Dimethylpropyleneurea | 180–240 | 12–48 | 61 | Continuous distillation improves selectivity |

Diazotization and Double Schiemann Reaction

Another classical approach involves diazotization of 5-bromo-2,3-diaminopyridine followed by fluorination via a double Schiemann reaction, as described by Boudakian et al. This method involves converting amino groups into fluorine through diazotization in hydrogen fluoride, leading to difluorinated pyridines.

- Diazotize 5-bromo-2,3-diaminopyridine

- Treat with hydrogen fluoride to displace amino groups with fluorine

- Isolate the difluoropyridine derivatives

- Requires handling hazardous reagents like hydrogen fluoride

- Less suitable for large-scale synthesis

Fluorination via Photoredox-Mediated Coupling (Synthetic Route for 3-Fluoropyridines)

Recent advances include photoredox catalysis for synthesizing fluorinated pyridines, as demonstrated by Scherbinina et al. (2017). Although primarily focused on 3-fluoropyridines, this method can be adapted for the synthesis of 5-bromo-2-(difluoromethyl)-3-fluoropyridine by appropriate precursor modification.

- Starting from α,α-difluoro-β-iodoketones and silyl enol ethers

- Catalyzed by fac-Ir(ppy)3 under blue LED irradiation

- Followed by condensation with ammonium acetate at elevated temperatures (120°C)

- Yields of pyridine derivatives can reach up to 90% in optimized conditions

- Provides a route to fluorinated pyridines with diverse substitution patterns

- Suitable for complex substitution, including difluoromethyl groups

Summary of Preparation Strategies

| Method | Starting Material | Reagents | Solvent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Fluorination | Halopyridines | KF | Sulfolane/DMSO | 180–240°C, 12–48h | High yields, scalable | Energy-intensive, requires distillation |

| Diazotization | Aminopyridines | HF | Hydrogen fluoride | Controlled, hazardous | Specific fluorination | Safety concerns |

| Photoredox Coupling | Ketone derivatives | Silyl enol ethers, photocatalyst | Acetonitrile/DMF | Blue LED, 25–120°C | Versatile, mild conditions | Requires specialized equipment |

Notes and Observations

- The choice of method depends on the availability of starting materials and desired substitution pattern.

- The fluorination of the 3-position in pyridines with fluorine is notably more challenging than at other positions, often requiring high temperatures or specialized catalysts.

- The process involving continuous distillation in the presence of potassium fluoride in polar aprotic solvents remains the most practical for industrial-scale synthesis of this compound.

- Recent innovations in photoredox catalysis open avenues for more selective and milder synthesis routes, especially for complex fluorinated pyridines.

化学反应分析

Types of Reactions

5-Bromo-2-(difluoromethyl)-3-fluoropyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki, Heck, and Sonogashira coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-(difluoromethyl)-3-fluoropyridin-5-amine.

科学研究应用

5-Bromo-2-(difluoromethyl)-3-fluoropyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals

作用机制

The mechanism of action of 5-Bromo-2-(difluoromethyl)-3-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of pyridine derivatives are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with structurally related compounds:

Reactivity and Selectivity

- This compound : The difluoromethyl group at position 2 stabilizes negative charge during SNAr, favoring substitution at position 5 (Br) under palladium catalysis. Fluorine at position 3 further deactivates the ring, reducing undesired side reactions .

- 5-Bromo-2-chloro-3-fluoropyridine : Chlorine at position 2 is more reactive toward nucleophilic displacement than bromine, enabling chemoselective amination at position 2 under neat conditions without catalysts .

- Fluorinated Derivatives (e.g., CF₃-substituted) : Trifluoromethyl groups increase lipophilicity and metabolic resistance, making such compounds prevalent in antiviral and anticancer agents .

Research Findings and Trends

Recent studies highlight the growing demand for fluorinated pyridines in drug discovery, driven by fluorine’s ability to improve pharmacokinetics (e.g., reduced CYP450 metabolism) . For example, this compound derivatives have shown promise in inhibiting fungal cytochrome P450 enzymes, a mechanism critical for crop protection .

生物活性

5-Bromo-2-(difluoromethyl)-3-fluoropyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine atoms, which enhance its reactivity and biological properties. Its molecular formula is , and it has a molecular weight of 239.01 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Bromination : Introduction of the bromine atom at the 5-position.

- Fluorination : Addition of fluorine atoms at the 2 and 3 positions, often achieved through electrophilic fluorination techniques.

These reactions are conducted under controlled conditions to ensure high yield and purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibits the growth of various cancer cell lines, particularly those resistant to conventional therapies . The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

Antiviral Activity

In addition to its anticancer properties, this compound has shown antiviral activity against certain viral strains. Research indicates that it may disrupt viral replication processes by interfering with viral protein synthesis. This property makes it a candidate for further investigation in antiviral drug development.

Case Study 1: Anticancer Efficacy

A series of in vitro studies assessed the efficacy of this compound against p53-deficient tumors. The results indicated a dose-dependent inhibition of tumor cell proliferation, with IC50 values significantly lower than those observed for standard chemotherapeutic agents. The compound's selectivity for cancer cells over normal cells suggests minimal side effects, making it a potential lead compound for further development.

Case Study 2: Antiviral Mechanism

In another study focusing on its antiviral properties, researchers evaluated the compound's effect on viral load in infected cell cultures. The results demonstrated a substantial reduction in viral titers, indicating that this compound effectively inhibits viral replication at early stages of infection.

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antiviral Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Selective for p53-deficient tumors |

| 5-Fluoro-2-(trifluoromethyl)pyridine | Moderate | Low | Less selective; broader toxicity profile |

| 4-Bromo-3-fluoroaniline | Low | High | Effective against specific viral strains |

常见问题

Basic: What synthetic methodologies are effective for synthesizing 5-Bromo-2-(difluoromethyl)-3-fluoropyridine, and how can reaction conditions be optimized?

Answer:

The synthesis of halogenated pyridines typically involves halogenation, cross-coupling reactions, or functional group interconversion. For this compound:

- Halogenation: Direct bromination/fluorination of pyridine precursors using agents like NBS (N-bromosuccinimide) or Selectfluor® under controlled conditions (e.g., anhydrous DMF, 0–25°C) .

- Cross-Coupling: Suzuki-Miyaura coupling with boronic acids or Negishi coupling with organozinc reagents can introduce substituents. For example, a bromopyridine intermediate could react with a difluoromethylboronic ester under Pd(PPh₃)₄ catalysis (1–5 mol%, 80–100°C, THF/H₂O) .

- Optimization: Monitor reaction progress via TLC or HPLC. Adjust catalyst loading, temperature, and solvent polarity (e.g., DMF vs. THF) to improve yields. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization enhances purity.

Advanced: How do electronic effects of bromine and fluorine substituents influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing nature of bromine (ortho/para-directing) and fluorine (meta-directing) alters the pyridine ring’s electron density, impacting regioselectivity in cross-coupling:

- Bromine at C5: Stabilizes transition states in metal-catalyzed reactions, facilitating oxidative addition in Suzuki couplings. Steric hindrance at C5 may slow transmetallation .

- Fluorine at C3: Reduces electron density at adjacent positions, potentially deactivating the ring toward electrophilic substitution but enhancing stability of intermediates in nucleophilic aromatic substitution.

- DFT Calculations: Use density functional theory (e.g., Gaussian 16) to model charge distribution and predict reactive sites. Compare HOMO/LUMO energies of intermediates to optimize catalyst selection (e.g., Pd vs. Ni) .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₄BrF₃N: calc. 233.95) and isotopic patterns (Br: 1:1 for ⁷⁹Br/⁸¹Br).

- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient, 1 mL/min).

Advanced: How can computational modeling predict the impact of the difluoromethyl group on enzyme binding (e.g., CYP1B1)?

Answer:

- Molecular Docking (AutoDock Vina): Dock the compound into CYP1B1’s active site (PDB: 3PM0). Parameterize the difluoromethyl group’s van der Waals radii and partial charges using AMBER force fields.

- MD Simulations (GROMACS): Simulate ligand-protein interactions over 100 ns. Analyze hydrogen bonding (e.g., fluorine with heme iron) and hydrophobic interactions with residues like Phe231 .

- Free Energy Perturbation (FEP): Compare binding affinities of difluoromethyl vs. trifluoromethyl analogs to identify optimal substituents for inhibition.

Basic: What safety protocols are essential for handling this compound?

Answer:

- Storage: Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture .

- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (PEL: <0.1 ppm).

- Spill Management: Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste (EPA D003) .

Advanced: How to resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in enzyme assays)?

Answer:

- Assay Optimization: Standardize conditions (pH 7.4, 37°C) and enzyme concentration (e.g., CYP1B1 at 0.5–1.0 nM). Use positive controls (α-naphthoflavone, IC₅₀ = 0.083 µM) .

- Data Normalization: Correct for background fluorescence (e.g., in fluorogenic substrate assays) and solvent effects (DMSO ≤0.1%).

- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare replicates. Use Hill slope models to assess cooperative binding anomalies.

Basic: How to design SAR studies for derivatives of this compound?

Answer:

- Core Modifications: Syntize analogs with varying halogen positions (e.g., 3-Bromo vs. 5-Bromo) or substituents (-CF₂H vs. -CHF₂).

- Bioactivity Testing: Screen against target enzymes (e.g., CYP1B1 via EROD assay) and measure IC₅₀ values. Correlate substituent electronegativity (Hammett σ values) with activity .

Advanced: What strategies mitigate regioselectivity challenges in electrophilic substitution?

Answer:

- Directed Metalation: Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions, followed by quenching with electrophiles (e.g., Br₂).

- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct substitution to desired positions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。